1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol chemical properties
1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol chemical properties
Chemical Properties, Synthesis, and Medicinal Chemistry Applications
Executive Summary
1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS: 60031-47-2) is a critical heterocyclic building block in modern drug discovery. Structurally comprising an electron-rich pyrazole ring substituted with a secondary alcohol, it serves as a versatile "chiral handle" for constructing complex bioactive molecules. Its utility spans fragment-based drug discovery (FBDD), where it acts as a hydrophilic scaffold with defined vectors for hydrogen bonding, to the synthesis of kinase inhibitors and anti-inflammatory agents.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic protocols, reactivity patterns, and safety considerations.
Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol |
| Common Synonyms | 1-(1-Methylpyrazol-3-yl)ethanol; |
| CAS Number | 60031-47-2 |
| Molecular Formula | C |
| Molecular Weight | 126.16 g/mol |
| SMILES | CN1N=CC(C(O)C)=C1 |
Physical Properties
| Property | Value / Description | Note |
| Physical State | Viscous liquid or low-melting solid | Hygroscopic tendency; often handled as an oil. |
| Boiling Point | ~230–240 °C (Predicted at 760 mmHg) | High boiling point due to intermolecular H-bonding. |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc | Moderate water solubility due to the pyrazole/alcohol polarity. |
| pKa | ~13–14 (Alcohol OH); ~2.5 (Pyrazole N2) | The pyrazole nitrogen is weakly basic.[1] |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N | Protect from moisture and oxidation. |
Synthetic Methodology
The most robust route to 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol is the nucleophilic reduction of the corresponding ketone precursor, 1-(1-methyl-1H-pyrazol-3-yl)ethanone . This method offers high yields and operational simplicity.[2]
Validated Protocol: Sodium Borohydride Reduction
-
Precursor: 1-(1-Methyl-1H-pyrazol-3-yl)ethanone (CAS: 3900-45-6 or similar)
-
Reagent: Sodium Borohydride (NaBH
) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 1-(1-methyl-1H-pyrazol-3-yl)ethanone (1.0 equiv) and anhydrous MeOH (10 mL/g). Cool the solution to 0 °C using an ice bath.
-
Addition: Add NaBH
(1.1–1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the ketone.
-
Quench: Cool to 0 °C and carefully quench with saturated aqueous NH
Cl or dilute HCl (to pH ~6). -
Workup: Remove volatile solvent under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Dry combined organics over MgSO
, filter, and concentrate. The crude oil is often sufficiently pure (>95%); otherwise, purify via silica gel flash chromatography (Gradient: 0–10% MeOH in DCM).
Reaction Mechanism & Pathway
The reaction proceeds via the nucleophilic attack of the hydride ion (H
Reactivity & Functionalization
The 1-hydroxyethyl group serves as a pivotal functional handle. The reactivity profile is dominated by the secondary alcohol (nucleophilic/electrophilic transformations) and the electron-rich pyrazole ring.
Key Transformations
-
Activation (Chlorination/Mesylation): The alcohol is a poor leaving group.[3] Reaction with Thionyl Chloride (SOCl
) or Methanesulfonyl Chloride (MsCl) converts it into a reactive electrophile (chloride or mesylate), enabling S 2 displacement by amines or thiols. -
Oxidation: Reversion to the ketone using MnO
or Dess-Martin Periodinane. This is useful if the alcohol was used as a protecting group or purification handle. -
Esterification: Reaction with carboxylic acids/acid chlorides to form prodrug esters.
Reactivity Network
Medicinal Chemistry Applications
Pharmacophore Features
-
Hydrogen Bond Donor/Acceptor: The -OH group acts as a dual donor/acceptor, capable of interacting with backbone carbonyls or side-chain residues in protein binding pockets (e.g., kinase hinge regions).
-
Chirality: The C1-carbon of the ethanol chain is a chiral center. Enantiomers often exhibit distinct biological activities. While the synthetic route above yields a racemate, asymmetric reduction (using CBS catalysts or enzymes) can access the (R)- or (S)-enantiomer.
-
Solubility Enhancer: The polarity of the pyrazole-alcohol motif improves the aqueous solubility of otherwise lipophilic drug candidates.
Role in Drug Discovery
This fragment is frequently utilized in Fragment-Based Drug Discovery (FBDD) . The pyrazole ring provides a rigid scaffold that orients the ethanol side chain.
-
Kinase Inhibition: Pyrazoles are privileged structures in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The 1-hydroxyethyl group can mimic the ribose moiety of ATP or interact with the solvent front.
-
Bioisosteres: The pyrazole ring is often used as a bioisostere for phenyl or pyridine rings to modulate metabolic stability (lowering CYP450 inhibition) and lipophilicity (LogP).
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.
-
Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO
, concentrated H O ) and acid chlorides (unless intended for reaction).
References
-
Sigma-Aldrich. 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol Product Specification & SDS. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123456 (Analogous Pyrazole Structures). Link
-
Fustero, S., et al. "Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester." ChemInform, 2008. (Discusses pyrazole regioselectivity and metalation strategies). Link
-
Ansari, A., et al. "Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect." European Journal of Medicinal Chemistry, 2017. (Review of pyrazole/pyrazolone pharmacophores). Link
-
Leonard, M. S. "Reaction of alcohols with thionyl chloride."[3] Introductory Organic Reaction Mechanisms, 2013.[3] (Mechanistic grounding for alcohol activation).[3] Link
